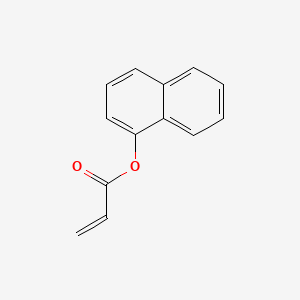

1-Naphthyl acrylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

naphthalen-1-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c1-2-13(14)15-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEDHYUFNWMILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436535 | |

| Record name | 1-NAPHTHYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20069-66-3 | |

| Record name | 1-NAPHTHYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Naphthyl Acrylate

Abstract

1-Naphthyl acrylate is a significant monomer utilized in the production of polymers with specialized optical and physical properties. The presence of the bulky, aromatic naphthyl group imparts unique characteristics, such as a high refractive index and specific steric effects, to the resulting polymers. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. It includes established synthesis protocols, in-depth characterization data, and visual workflows to ensure clarity and reproducibility.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of 1-naphthol. A highly effective and widely used method involves the reaction of 1-naphthol with acryloyl chloride in the presence of a base. This approach is favored due to its high reactivity and generally good yields.[1][2]

Reaction Scheme:

1-Naphthol reacts with acryloyl chloride, typically in the presence of a tertiary amine base like triethylamine, to yield this compound and triethylamine hydrochloride as a byproduct.

Experimental Workflow

The logical flow for the synthesis and purification of this compound is outlined below. It begins with the reaction setup, followed by quenching, extraction, and final purification.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 1-naphthol and acryloyl chloride.[2][3]

Materials:

-

1-Naphthol

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the stirred solution to 0°C using an ice bath.

-

Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography on silica gel to yield pure this compound.

Characterization of this compound

Following synthesis, the identity, structure, and purity of this compound must be confirmed through various analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value | Reference(s) |

| CAS Number | 20069-66-3 | [4][5] |

| Molecular Formula | C₁₃H₁₀O₂ | [4][5][] |

| Molecular Weight | 198.22 g/mol | [4][5][] |

| IUPAC Name | naphthalen-1-yl prop-2-enoate | [5][] |

| Appearance | Colorless to yellow liquid | [2] |

| Density | 1.147 g/cm³ | [7] |

| Flash Point | >110°C | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for unambiguous structural confirmation.

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.9-7.4 (m, 7H, Naphthyl protons), ~6.6 (dd, 1H, Acrylate CH), ~6.3 (dd, 1H, Acrylate CH₂), ~6.0 (dd, 1H, Acrylate CH₂) | |

| ¹³C NMR (CDCl₃) | δ (ppm): ~165 (C=O), ~147 (Naphthyl C-O), ~134-121 (Naphthyl carbons), ~133 (Acrylate CH), ~128 (Acrylate CH₂) | [4][9] |

| FTIR (ATR) | ν (cm⁻¹): ~3060 (Aromatic C-H stretch), ~1735 (Ester C=O stretch), ~1635 (C=C stretch), ~1200 & ~1130 (Ester C-O stretch) | [10][11] |

| Mass Spectrometry (EI) | m/z: 198.07 [M]⁺, 144 [M-C₃H₂O]⁺, 115 [C₉H₇]⁺, 55 [C₃H₃O]⁺ | [4] |

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. FTIR peak positions (ν) are characteristic absorptions for the functional groups present.

Characterization Workflow

The workflow illustrates the process of confirming the structure and purity of the synthesized product.

Detailed Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

If using an Attenuated Total Reflectance (ATR) accessory, place a small drop of the liquid sample directly onto the ATR crystal.

-

Record the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the key functional groups (ester carbonyl, vinyl C=C, aromatic C-H).[10]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject the sample into the GC-MS instrument.

-

The sample is separated by the gas chromatograph and subsequently analyzed by the mass spectrometer.

-

Confirm the molecular weight from the molecular ion peak in the mass spectrum and assess purity from the chromatogram.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. This compound | 20069-66-3 | Benchchem [benchchem.com]

- 5. This compound | C13H10O2 | CID 10192638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ALPHA-NAPHTHYL ACRYLATE | 20069-66-3 [amp.chemicalbook.com]

- 8. ALPHA-NAPHTHYL ACRYLATE | 20069-66-3 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 1-Naphthyl Acrylate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, a valuable compound in materials science and biomedical research.

Core Physicochemical Properties

This compound is an ester of 1-naphthol and acrylic acid. Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its chemical identity and behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₂ | [1][][3][4][5] |

| Molecular Weight | 198.22 g/mol | [1][][3][4][6] |

| IUPAC Name | naphthalen-1-yl prop-2-enoate | [][3] |

| CAS Number | 20069-66-3 | [1][3][4] |

| Density | 1.147 g/cm³ | [4][7] |

| Flash Point | >110°C | [4] |

| Appearance | White solid | [8] |

| Purity | Typically ≥95% | [1][] |

| Synonyms | α-Naphthyl acrylate, 1-Naphthalenyl 2-propenoate | [][4] |

Experimental Protocols: Synthesis and Purification

The synthesis of this compound can be achieved through several established methods. The choice of method may depend on the desired scale, purity requirements, and available starting materials.

Acryloyl Chloride-Based Synthesis

This is a common and highly effective method for the synthesis of this compound.[1]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-Naphthol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

-

Base Addition: Add a tertiary amine base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acryloylation: Cool the mixture in an ice bath and add acryloyl chloride dropwise from the dropping funnel while stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, filter the mixture to remove the amine hydrochloride salt. Wash the filtrate with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.[1]

References

- 1. This compound | 20069-66-3 | Benchchem [benchchem.com]

- 3. This compound | C13H10O2 | CID 10192638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ALPHA-NAPHTHYL ACRYLATE | 20069-66-3 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Page loading... [guidechem.com]

- 7. ALPHA-NAPHTHYL ACRYLATE | 20069-66-3 [amp.chemicalbook.com]

- 8. 2-Naphthyl acrylate 90 52684-34-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Naphthyl Acrylate Monomer

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the characterization and analysis of 1-Naphthyl acrylate monomer. The document details the principles, expected results, and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and comparative purposes.

Introduction to this compound

This compound (C₁₃H₁₀O₂) is an aromatic acrylate monomer with a molecular weight of 198.22 g/mol .[1][2][] It consists of a naphthyl group attached to an acrylate moiety via an ester linkage. The presence of the bulky, chromophoric naphthyl group and the polymerizable acrylate double bond makes it a valuable compound in polymer chemistry. It is utilized in the synthesis of high-performance resins, coatings, and can act as a photoinitiator in the polymerization of other acrylates.[] Due to its unique structure, a thorough spectroscopic analysis is essential to confirm its identity, purity, and to study its behavior during polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the vinyl protons of the acrylate group and the aromatic protons of the naphthyl ring.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the monomer.[1] Key resonances include the ester carbonyl carbon, the two vinyl carbons, and the ten aromatic carbons of the naphthyl ring.[1][4] The specific chemical shifts are sensitive to the electronic environment and can confirm the successful synthesis of the ester.

Table 1: Summary of Expected NMR Spectroscopic Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Vinyl Protons (CH₂=CH) | 5.8 - 6.5 |

| ¹H | Naphthyl Protons (Ar-H) | 7.2 - 8.2 |

| ¹³C | Carbonyl Carbon (C=O) | 164 - 166 |

| ¹³C | Vinyl Carbons (CH₂=CH) | 128 - 134 |

| ¹³C | Naphthyl Carbons (Ar-C) | 110 - 150 |

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound monomer in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the molecular vibrations of specific chemical bonds.[1]

Key vibrational bands for this compound include the strong stretching vibration of the ester carbonyl group (C=O), the stretching of the acrylate carbon-carbon double bond (C=C), and various vibrations associated with the aromatic naphthyl ring.[1][5]

Table 2: Summary of Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl (C=O) | Stretching | 1730 - 1736 | Strong |

| Acrylate (C=C) | Stretching | ~1630 | Medium |

| Naphthyl (C-C) | Aromatic Ring Stretching | ~1600 | Medium |

| Naphthyl (C-H) | Aromatic Stretching | ~3056 | Medium-Weak |

| Vinyl (=C-H) | Bending (Out-of-plane) | 800 - 1000 | Strong |

| Ester (C-O) | Stretching | 1100 - 1300 | Strong |

Note: The exact peak positions can be influenced by the sample's physical state and molecular environment.[1]

Experimental Protocol: FT-IR Analysis (ATR Method)

-

Sample Preparation : As this compound is a liquid or low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) method is highly suitable.[6][7]

-

Instrumentation : Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).[7]

-

Background Spectrum : Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Data Acquisition : Place 1-2 drops of the liquid monomer directly onto the ATR crystal.[6] Ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000 to 400 cm⁻¹.[7]

-

Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic properties of the monomer. The naphthyl group in this compound acts as a strong chromophore, leading to distinct absorption bands in the UV region.[1] The absorption spectrum is expected to be similar to other 1-naphthyl derivatives, such as 1-naphthyl acetate.[1]

Table 3: Summary of Expected UV-Vis Absorption Data for this compound

| Absorption Region | Typical λₘₐₓ (nm) | Associated Transition |

|---|---|---|

| Region 1 | 200 - 240 | π → π* |

| Region 2 | 240 - 300 | π → π* |

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation : Prepare a dilute solution of this compound using a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). A typical concentration is in the ppm (mg/mL) range.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the prepared sample solution.

-

Place both cuvettes in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Processing : The instrument software will automatically subtract the solvent's absorbance from the sample's absorbance. Identify the wavelengths of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. For a molecule with the formula C₁₃H₁₀O₂, the expected monoisotopic mass is approximately 198.07 Da.[2]

The fragmentation of esters in a mass spectrometer often involves specific cleavage patterns.[9] Common fragmentation pathways include:

-

α-Cleavage : Cleavage of the bond adjacent to the carbonyl group, which can lead to the loss of the naphthyloxy radical (•O-C₁₀H₇).

-

McLafferty Rearrangement : A rearrangement reaction that can occur if there are gamma-hydrogens, though less common for simple acrylates.[10]

-

Loss of the Acryloyl Group : Cleavage resulting in the formation of a naphthyloxy cation.

Table 4: Summary of Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 198 | Molecular Ion [M]⁺ |

| 143 | [M - CH₂=CHCO]⁺ (Loss of acryloyl group) |

| 128 | Naphthalene Cation [C₁₀H₈]⁺ |

| 55 | Acryloyl Cation [CH₂=CHCO]⁺ |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation : Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an appropriate ionization source, typically Electron Ionization (EI).

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the components of the sample, and the monomer will elute at a specific retention time.

-

As the monomer elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

-

Data Processing : Analyze the mass spectrum corresponding to the GC peak of this compound. Identify the molecular ion peak and interpret the major fragment ions to confirm the structure.

Workflow and Data Integration

The comprehensive analysis of this compound monomer involves a logical workflow where the results from each spectroscopic technique complement the others to build a complete structural and purity profile of the compound.

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

References

- 1. This compound | 20069-66-3 | Benchchem [benchchem.com]

- 2. This compound | C13H10O2 | CID 10192638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.uoc.gr [chemistry.uoc.gr]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Thermal Properties of Poly(1-Naphthyl Acrylate): A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core thermal properties of poly(1-Naphthyl acrylate) (PNA). Designed for researchers, scientists, and drug development professionals, this document details the expected thermal behavior, outlines methodologies for its characterization, and presents the underlying structure-property relationships.

Introduction

Poly(this compound) is a vinyl polymer distinguished by the presence of a bulky, aromatic naphthyl group as the side chain. This structural feature significantly influences its thermal properties, rendering it a material with potentially high thermal stability and a high glass transition temperature. Understanding these thermal characteristics is crucial for its application in various fields, including advanced materials and drug delivery systems, where thermal stability can be a critical parameter. The large naphthyl group is anticipated to restrict the rotational motion of the polymer backbone, leading to a higher glass transition temperature (Tg) compared to polyacrylates with smaller, aliphatic side chains[1].

Quantitative Thermal Properties

While specific experimental data for poly(this compound) is not abundantly available in the public domain, we can infer its thermal properties based on closely related structures and general principles of polymer science. The following table summarizes the expected and analogous thermal properties for PNA.

| Thermal Property | Expected/Analogous Value | Method of Determination | Notes |

| Glass Transition Temperature (Tg) | ~140 - 150 °C | Differential Scanning Calorimetry (DSC) | Based on the reported Tg of poly(1-naphthyl methacrylate) (145-147 °C), which has a similar bulky side group[1]. The bulky naphthyl group restricts chain mobility, leading to a high Tg. |

| Thermal Decomposition Temperature (Td) | Onset > 200 °C | Thermogravimetric Analysis (TGA) | Aromatic polyacrylates generally exhibit good thermal stability. The decomposition of related naphthyl epoxy acrylates has been observed to exceed 200°C[1]. The primary decomposition is expected to occur at higher temperatures. |

Experimental Protocols

The characterization of the thermal properties of poly(this compound) is primarily conducted using Differential Scanning Calorimetry (DSC) for determining the glass transition temperature and Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Objective: To determine the glass transition temperature (Tg) of poly(this compound).

Instrumentation: A standard Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected Tg (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min). This step is to erase the previous thermal history of the polymer.

-

Cooling Scan: The sample is then cooled down to a temperature well below its Tg (e.g., 25 °C) at a controlled cooling rate (e.g., 10 °C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first scan. The Tg is determined from the inflection point of the step change in the heat flow curve of this second heating scan.

-

-

Data Analysis: The glass transition temperature is determined as the midpoint of the transition region in the DSC thermogram.

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Objective: To evaluate the thermal stability and decomposition profile of poly(this compound).

Instrumentation: A standard Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA furnace is purged with an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to study the thermal degradation without oxidation.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual weight at the end of the experiment. The Tmax is determined from the peak of the derivative of the TGA curve (DTG curve).

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal characterization of poly(this compound).

Caption: Experimental workflow for determining the thermal properties of poly(this compound).

Structure-Property Relationship

The chemical structure of poly(this compound) directly dictates its thermal properties. The following diagram illustrates this relationship.

Caption: Relationship between the chemical structure and thermal properties of poly(this compound).

References

An In-depth Technical Guide to 1-Naphthyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Naphthyl acrylate, with a focus on its molecular weight and chemical formula. Additionally, this guide outlines a representative experimental protocol for its synthesis and provides a conceptual workflow for its preparation and characterization.

Core Properties of this compound

This compound is an aromatic ester that serves as a valuable monomer in the synthesis of polymers with specific optical and electronic properties. Its naphthyl group imparts significant steric hindrance and unique photophysical characteristics to the resulting polymeric materials.

Data Presentation

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C13H10O2 | [1][][3][4][5] |

| Molecular Weight | 198.22 g/mol | [1][][3][4][5] |

| IUPAC Name | naphthalen-1-yl prop-2-enoate | [1][3][5] |

| CAS Number | 20069-66-3 | [1][][3] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of 1-naphthol. Two primary routes for this transformation are acid-catalyzed esterification with acrylic acid and reaction with acryloyl chloride. Below is a representative, generalized protocol for the synthesis via acid-catalyzed esterification.

Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes a generalized procedure for the synthesis of this compound from 1-naphthol and acrylic acid using an acid catalyst.

Materials:

-

1-Naphthol

-

Acrylic acid

-

Strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Equipment:

-

Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1-naphthol (1.0 equivalent) in a suitable anhydrous solvent such as toluene. Add a catalytic amount of a strong acid like p-toluenesulfonic acid (e.g., 0.05 equivalents) and a small quantity of a polymerization inhibitor like hydroquinone.

-

Addition of Acrylic Acid: To the stirring solution, add acrylic acid (1.2-1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Washing: Transfer the organic layer to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Characterization: The structure and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by mass spectrometry.

Visualized Workflow and Pathways

Synthesis and Characterization Workflow for this compound

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: A conceptual workflow for the synthesis and characterization of this compound.

References

1-Naphthyl Acrylate: A Comprehensive Health and Safety Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the health and safety data currently available for 1-Naphthyl acrylate (CAS No. 20069-66-3). Due to the limited specific toxicological data for this compound, this guide also incorporates information on related compounds, such as 1-Naphthol and other acrylates, to provide a comprehensive understanding of the potential hazards.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and use in a research setting.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | [1][] |

| Molecular Weight | 198.22 g/mol | [1][] |

| IUPAC Name | naphthalen-1-yl prop-2-enoate | [1][] |

| Synonyms | 1-Naphthalenyl 2-propenoate, alpha-Naphthyl acrylate | [1][] |

| CAS Number | 20069-66-3 | [1][3] |

| Physical Form | Solid (for the related 2-Naphthyl acrylate) | [4] |

| Melting Point | 38-42 °C (for the related 2-Naphthyl acrylate) | [4] |

| Purity (typical) | 95% | [3] |

Toxicological Data

2.1. Acute Toxicity

No specific LD50 or LC50 data for this compound has been identified. For the related compound, 1-Naphthol , the following classifications have been reported:

| Endpoint | Classification | Species | Source |

| Acute Oral Toxicity | Harmful if swallowed | Not specified | [5] |

| Acute Dermal Toxicity | Toxic in contact with skin | Not specified | [5] |

The general class of acrylates exhibits a range of acute toxicity. For example, ethyl acrylate has reported oral LD50 values from 0.35-1.8 g/kg in rats and dermal LD50 values from 1.8 to >5 g/kg in rats and rabbits.[6]

2.2. Irritation and Sensitization

The monomeric forms of acrylates are known to be potent irritants and allergens.[7]

-

Skin Irritation: 1-Naphthol is classified as causing skin irritation.[5] Acrylates, in general, are known to cause skin irritation.[8]

-

Eye Irritation: The related isomer, 2-Naphthyl acrylate, is classified as causing serious eye irritation (H319).[4] 1-Naphthol is classified as causing serious eye damage.[5]

-

Skin Sensitization: Acrylates are recognized as significant skin sensitizers, with the potential to cause allergic contact dermatitis.[7] 1-Naphthol may also cause an allergic skin reaction.[5]

2.3. Genotoxicity and Carcinogenicity

-

Genotoxicity: There are no specific genotoxicity studies available for this compound. However, a review of over 200 short-term studies on various acrylates and methacrylates found no evidence of point mutations in bacterial or mammalian cell tests.[9] While some in vitro assays for clastogenicity (chromosome damage) were positive, these findings were not consistently replicated in in vivo studies.[9][10]

-

Carcinogenicity: No carcinogenicity data for this compound were found. A comprehensive review of lower alkyl acrylates concluded that they are unlikely to pose a human cancer hazard, with tumor formation in animal studies being secondary to chronic irritation and regenerative proliferation.[11]

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for assessing the toxicity of acrylates.

3.1. Ames Test (Bacterial Reverse Mutation Assay)

This test is a widely used method for screening for mutagenic properties of a chemical.

-

Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used.[3]

-

Procedure: The test compound, bacterial strains, and a liver extract (S9 fraction for metabolic activation) are combined on a petri dish with a minimal growth medium.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control suggests mutagenic potential.

3.2. Daphnia magna Acute Toxicity Test

This test assesses the acute toxicity of a substance to aquatic invertebrates.

-

Organism: Daphnia magna (water flea).

-

Procedure: A range of concentrations of the test substance are prepared in a suitable medium. Daphnids are exposed to these concentrations for a period of 48 hours.

-

Evaluation: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50 (the concentration that causes immobilization in 50% of the test organisms) is then calculated.[3]

Potential Toxicological Pathways

The toxicity of this compound can be inferred from the known mechanisms of its constituent parts: the naphthyl group and the acrylate moiety. The following diagram illustrates a generalized potential pathway for acrylate-induced toxicity.

Acrylates are known to be reactive molecules that can deplete cellular glutathione (GSH), a key antioxidant, leading to oxidative stress. They can also form adducts with proteins, which can trigger inflammatory responses and skin sensitization.

Safe Handling and Storage

Given the potential for irritation and sensitization, strict adherence to safety protocols is essential when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. A lab coat or other protective clothing is also recommended.

-

Respiratory Protection: If working with powders or generating aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

-

Spills: In case of a spill, avoid generating dust. Wear appropriate PPE and clean up with an inert absorbent material. Dispose of waste in accordance with local regulations.

First Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Conclusion

While specific toxicological data for this compound is limited, the available information on related compounds suggests that it should be handled with care. The primary concerns are its potential for skin and eye irritation and skin sensitization. Researchers and other professionals working with this compound should adhere to strict safety protocols to minimize exposure and potential health risks. Further toxicological studies on this compound are warranted to provide a more complete safety profile.

References

- 1. This compound | C13H10O2 | CID 10192638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 20069-66-3 | Benchchem [benchchem.com]

- 4. 2-Naphthyl acrylate 90 52684-34-1 [sigmaaldrich.com]

- 5. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 6. cdc.gov [cdc.gov]

- 7. dermnetnz.org [dermnetnz.org]

- 8. ecetoc.org [ecetoc.org]

- 9. Mutagenicity assessment of acrylate and methacrylate compounds and implications for regulatory toxicology requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genotoxicity of acrylic acid, methyl acrylate, ethyl acrylate, methyl methacrylate, and ethyl methacrylate in L5178Y mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the Reactivity of 1-Naphthyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthyl acrylate, a key monomer in the synthesis of specialized polymers and a potential building block in medicinal chemistry, possesses a unique reactivity profile governed by the interplay of its acrylate functionality and the bulky, aromatic naphthyl group. Understanding this reactivity at a quantum mechanical level is crucial for designing novel polymers with tailored properties and for predicting its behavior in complex chemical and biological systems. This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate and predict the reactivity of this compound. It details the computational protocols, outlines experimental validation techniques, and presents a framework for a thorough investigation of this versatile molecule. While specific theoretical studies on this compound are not extensively available in the current literature, this document serves as a roadmap for conducting such an investigation, drawing on established methods for similar acrylate systems.

Introduction to this compound Reactivity

This compound (C₁₃H₁₀O₂) is an ester of acrylic acid and 1-naphthol.[] Its chemical structure, featuring a reactive vinyl group and an electron-rich naphthyl moiety, suggests a complex reactivity profile.[2] The molecule's susceptibility to polymerization, a hallmark of acrylates, is influenced by the steric and electronic effects of the naphthyl group.[3][4] In the context of drug development, understanding the molecule's electronic properties can shed light on its potential interactions with biological targets.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intricacies of this compound's reactivity.[5][6] These methods can elucidate reaction mechanisms, predict kinetic parameters, and identify the most reactive sites within the molecule, providing insights that are often difficult to obtain through experimental means alone.

Theoretical Calculation of Reactivity: A Methodological Overview

The computational investigation of this compound reactivity primarily involves the use of Density Functional Theory (DFT). This approach allows for the calculation of various quantum chemical descriptors that correlate with the molecule's reactivity.

Computational Protocol for DFT Calculations

A typical workflow for the DFT-based analysis of this compound reactivity is as follows:

-

Geometry Optimization: The first step is to determine the lowest energy conformation of the this compound molecule. This is achieved by performing a geometry optimization using a selected DFT functional and basis set. A commonly used and effective combination for acrylates is the B3LYP functional with a 6-31+G(d) basis set.[5] For higher accuracy in energetic calculations, single-point energy calculations can be performed on the optimized geometry using a more robust functional and a larger basis set, such as M06-2X/6-311+G(d,p).[7]

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Calculation of Reactivity Descriptors: With the optimized geometry, a range of electronic properties and reactivity indices can be calculated. These descriptors provide quantitative insights into the molecule's reactivity.

Key Reactivity Descriptors

Several key descriptors are calculated to understand the reactivity of this compound:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity).[8] The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability.[9] A smaller gap suggests higher reactivity.[10]

-

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a more quantitative measure of reactivity:

-

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

-

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

-

Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2

-

Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2

-

Global Softness (S): The reciprocal of hardness. S = 1 / (2η)

-

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = χ² / (2η)

-

-

Local Reactivity Descriptors (Fukui Functions): These indices are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.[6] The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

Tabulated Quantitative Data (Illustrative Examples)

Table 1: Calculated Global Reactivity Descriptors for Representative Acrylates (Illustrative)

| Monomer | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Methyl Acrylate | -7.5 | -0.8 | 6.7 | 7.5 | 0.8 | 4.15 | 3.35 | 2.57 |

| Ethyl Acrylate | -7.4 | -0.7 | 6.7 | 7.4 | 0.7 | 4.05 | 3.35 | 2.45 |

| n-Butyl Acrylate | -7.3 | -0.6 | 6.7 | 7.3 | 0.6 | 3.95 | 3.35 | 2.33 |

| This compound (Hypothetical) | Value | Value | Value | Value | Value | Value | Value | Value |

Note: The values presented are illustrative and based on typical ranges for acrylates. Actual calculated values for this compound would be determined through DFT calculations.

Table 2: Calculated Activation Energies for Radical Polymerization Propagation (Illustrative)

| Monomer | Activation Energy (kJ/mol) |

| Methyl Acrylate | ~20 |

| n-Butyl Acrylate | ~18 |

| This compound (Hypothetical) | Value |

Note: Activation energies are crucial for understanding polymerization kinetics. The bulky naphthyl group is expected to influence this value for this compound.

Experimental Protocols for Synthesis and Reactivity Validation

Theoretical predictions of reactivity should be corroborated by experimental data. The following sections outline key experimental procedures.

Synthesis of this compound

A common method for the synthesis of this compound is the acid-catalyzed esterification of 1-naphthol with acrylic acid.[3]

Protocol: Acid-Catalyzed Esterification

-

Reactants: 1-naphthol, acrylic acid, a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and a suitable solvent (e.g., toluene). An inhibitor (e.g., hydroquinone) is added to prevent premature polymerization.

-

Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Procedure: a. The reactants are combined in the flask. b. The mixture is heated to reflux. Water produced during the reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards product formation. c. The reaction progress is monitored by a suitable technique (e.g., Thin Layer Chromatography). d. Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted acrylic acid, followed by washing with brine. e. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography or distillation under reduced pressure.

An alternative method involves the reaction of 1-naphthol with acryloyl chloride in the presence of a base.[3]

Experimental Validation of Reactivity

The reactivity of this compound, particularly in polymerization, can be experimentally determined using several techniques.

Protocol: Determination of Reactivity Ratios in Copolymerization

Reactivity ratios describe the preference of a propagating radical to add a monomer of its own kind or the comonomer.

-

Copolymerization: A series of copolymerizations of this compound (M₁) with a reference monomer (M₂) (e.g., styrene or methyl methacrylate) are carried out at various initial monomer feed ratios. The polymerizations are typically initiated by a radical initiator (e.g., AIBN) and are stopped at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.

-

Composition Analysis: The composition of the resulting copolymers is determined using techniques such as ¹H NMR spectroscopy or elemental analysis.[11]

-

Reactivity Ratio Calculation: The reactivity ratios (r₁ and r₂) are then calculated using methods such as the Fineman-Ross or Kelen-Tüdős methods, or more accurately, by non-linear least-squares fitting of the copolymer composition equation.[11]

Protocol: Pulsed-Laser Polymerization - Size-Exclusion Chromatography (PLP-SEC)

This is a powerful method for determining the propagation rate coefficient (kp).[2]

-

PLP: A solution of the monomer and a photoinitiator is subjected to periodic laser pulses, which generate bursts of radicals and initiate polymerization.

-

SEC Analysis: The molecular weight distribution of the resulting polymer is analyzed by Size-Exclusion Chromatography (SEC). The molecular weight at the point of inflection of the low molecular weight side of the polymer peak is related to the propagation rate coefficient.

Visualizing Computational and Experimental Workflows

Diagrams

Caption: Workflow for DFT-based reactivity analysis of this compound.

Caption: Integration of theoretical calculations and experimental validation.

Conclusion

The theoretical calculation of this compound reactivity, grounded in Density Functional Theory, provides a powerful framework for understanding and predicting its chemical behavior. By computing a range of global and local reactivity descriptors, researchers can gain deep insights into its polymerization tendencies and its potential for use in various applications, including drug development. While this guide outlines the established methodologies for such an investigation, a dedicated computational study on this compound is warranted to fully elucidate its unique properties. The synergy between theoretical predictions and experimental validation, as detailed in this document, represents the most robust approach to advancing our understanding and application of this important molecule.

References

- 2. Study of n-Butyl Acrylate Self-Initiation Reaction Experimentally and via Macroscopic Mechanistic Modeling [mdpi.com]

- 3. This compound | 20069-66-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Density Functional Theory Study of Free-Radical Polymerization of Acrylates and Methacrylates: Structure−Reactivity Relationship | Center for Molecular Modeling [molmod.ugent.be]

- 6. Density Functional Theory-Assisted Synthesis of Self-Curing Epoxy–Acrylic Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

fundamental photophysical properties of 1-Naphthyl acrylate

An In-depth Technical Guide to the Fundamental Photophysical Properties of 1-Naphthyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 20069-66-3) is a monomer of significant interest in polymer science and materials chemistry, primarily due to the incorporation of the naphthalene moiety. This aromatic group imparts distinct photophysical and material properties, such as a high refractive index and thermal stability, to the resulting polymers.[1] The inherent fluorescence of the naphthyl group makes it a valuable component for optical materials, coatings, and adhesives where photoluminescent properties are desired.[2] Understanding the fundamental photophysical characteristics of the this compound monomer is crucial for its effective application, particularly in the realm of photopolymerization and the development of advanced functional materials.[1]

This technical guide provides a comprehensive overview of the core photophysical properties of this compound. Due to the limited availability of specific photophysical data for the monomer in the public domain, this guide also leverages data from its close structural analogue, 1-naphthyl acetate, to provide a foundational understanding. Detailed experimental protocols for the characterization of these properties are also presented.

Core Photophysical Properties

The photophysical behavior of this compound is dominated by the electronic transitions of the naphthalene chromophore. The acrylate group, while primarily serving as a polymerizable functional group, can have a modest influence on the electronic properties of the naphthyl moiety.

Absorption and Emission Spectra

The naphthyl group in this compound is a strong chromophore, leading to distinct absorption bands in the ultraviolet (UV) region.[1] Studies on the structurally similar 1-naphthyl acetate show absorption regions at 200–240 nm, 240–300 nm, and 300–350 nm.[1][3] The absorption spectrum of 1-naphthyl acetate is shifted to longer wavelengths (a bathochromic shift) compared to unsubstituted naphthalene.[3] It is expected that this compound exhibits a similar absorption profile. A comparison between 1-naphthyl and 2-naphthyl acrylate isomers reveals a hypsochromic (blue) shift of approximately 20 nm for the 2-isomer, highlighting the sensitivity of the electronic environment to the substitution position on the naphthalene ring.[1]

Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then relax to the ground state via several pathways, including the emission of a photon, a process known as fluorescence. The fluorescence of naphthyl-containing compounds is a key characteristic. Polymers derived from this compound often exhibit both fluorescence from the isolated monomeric naphthyl units and a broad, structureless, and red-shifted emission from excimers.[1] Excimer formation occurs when a photoexcited naphthyl group interacts with a ground-state naphthyl group.[1]

Fluorescence Quantum Yield and Lifetime

Data Presentation

The following table summarizes the available photophysical data for 1-naphthyl acetate, a close structural analogue of this compound.

| Property | Value | Compound | Reference |

| Absorption Regions | 200-240 nm, 240-300 nm, 300-350 nm | 1-Naphthyl Acetate | [1][3] |

| Fluorescence Quantum Yield (Φf) | 0.29 - 0.49 | 1-Naphthyl Acetate | [1] |

| Fluorescence Emission | Vibronic structure with maxima shifted to longer wavelengths compared to naphthalene | 1-Naphthyl Acetate | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the .

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption spectrum, identify the wavelengths of maximum absorption (λmax), and calculate the molar extinction coefficient (ε).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Procedure:

-

Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., cyclohexane, acetonitrile).

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the solvent in both the sample and reference beams.

-

Sequentially measure the absorbance spectra of the diluted solutions of this compound from approximately 200 nm to 400 nm.

-

-

Data Analysis:

-

Identify the λmax values from the absorption spectra.

-

For each λmax, plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of this plot will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, where 'c' is the concentration in M and 'l' is the path length of the cuvette in cm.

-

-

Steady-State Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission spectra of this compound.

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-IR (e.g., 300 nm to 600 nm).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity.

-

Scan the excitation monochromator over a wavelength range corresponding to the absorption spectrum (e.g., 220 nm to 350 nm).

-

The resulting excitation spectrum should be corrected for the spectral intensity of the light source and should ideally match the absorption spectrum.

-

-

Fluorescence Quantum Yield Determination (Relative Method)

-

Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a well-characterized standard.

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties that are in a similar spectral region to this compound (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54).

-

Sample and Standard Preparation: Prepare solutions of both the this compound sample and the standard in the same solvent (if possible). Prepare a series of concentrations for both, ensuring their absorbance at the chosen excitation wavelength is below 0.1.

-

Measurement:

-

Measure the absorbance of all solutions at the excitation wavelength.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Grad_s / Grad_r) * (n_s² / n_r²) where Φr is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of this compound.

Caption: Experimental workflow for photophysical characterization.

This guide provides a foundational understanding of the photophysical properties of this compound and the experimental procedures for their determination. The data and protocols herein are intended to support researchers and scientists in the effective application of this monomer in the development of advanced materials.

References

Navigating the Molecular Architecture: A Technical Guide to 1-Naphthyl Acrylate Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Naphthyl acrylate is a significant monomer in the synthesis of polymers with unique optical and thermal properties. Understanding its solid-state structure is paramount for controlling polymerization processes and designing materials with desired functionalities. This guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of this compound. While a definitive crystal structure for this compound has not been publicly documented, this paper outlines the complete experimental and analytical workflow. It leverages data from structurally analogous aromatic acrylates to present a realistic framework for analysis, from synthesis and single-crystal growth to X-ray diffraction and structure refinement.

Introduction

This compound (C₁₃H₁₀O₂) is an aromatic ester of acrylic acid characterized by the presence of a bulky naphthyl group.[1] This moiety imparts significant steric hindrance and unique electronic properties, influencing its polymerization behavior and the characteristics of the resulting poly(this compound).[1] These polymers are explored for applications in high-performance resins, coatings, and photoactive materials.[1]

The three-dimensional arrangement of molecules in the crystalline state—dictating intermolecular interactions, packing efficiency, and polymorphism—is a critical factor that influences the bulk properties of the resulting polymers. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating this atomic-level arrangement.

Note on Data Availability: As of the publication of this guide, a solved crystal structure for this compound is not available in open-access crystallographic databases. Therefore, this document will serve as a detailed procedural guide, outlining the necessary steps to perform such an analysis. For illustrative purposes, quantitative data in tables are derived from a published crystal structure of a closely related aromatic acrylate, 4-[4'-(dimethylamino)phenylazo]phenyl acrylate.[2]

Synthesis and Crystallization of this compound

The first and often most challenging step in crystal structure analysis is obtaining high-quality single crystals.[2] This requires a pure sample of this compound, which can then be subjected to various crystallization techniques.

Synthesis Protocol: Acid-Catalyzed Esterification

A common and effective method for synthesizing this compound is through the acid-catalyzed esterification of 1-naphthol with acrylic acid.[1]

Materials:

-

1-Naphthol

-

Acrylic acid

-

Sulfuric acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 1-naphthol (1.0 eq) in toluene.

-

Add acrylic acid (1.2 eq) to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).

-

Heat the mixture to reflux and allow the reaction to proceed for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.

Single-Crystal Growth Protocols

Growing diffraction-quality single crystals from the purified compound is a process of systematic screening of conditions. Several methods are suitable for small organic molecules.

Table 1: Crystallization Techniques for this compound

| Method | Description | Typical Solvents/Conditions |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, which gradually increases the concentration to the point of crystallization. | Dichloromethane, Acetone, Ethyl Acetate, Toluene |

| Vapor Diffusion | A concentrated solution of the compound in a small open vial is placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Inner Vial: Toluene, DichloromethaneOuter Chamber: Hexane, Pentane, Diethyl Ether |

| Thermal Gradient | A saturated solution is slowly cooled, leveraging the lower solubility of the compound at reduced temperatures to promote crystal growth. | Ethanol, Methanol, Isopropanol |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly diffuse into one another. | Lower Layer: Compound in DichloromethaneUpper Layer: Hexane or Pentane |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable crystals are obtained, the SCXRD experiment is performed to determine the molecular and crystal structure. The workflow involves data collection, structure solution, and refinement.

Experimental Protocol for SCXRD

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (commonly to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction: The collected diffraction spots are indexed to determine the unit cell parameters and crystal lattice symmetry. The intensities of all reflections are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The phase problem is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map. This map provides the initial positions of the atoms in the asymmetric unit.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This iterative process optimizes atomic positions, and thermal displacement parameters to achieve the best fit between the calculated and observed structure factors.

-

Validation and CIF Generation: The final structure is validated using software like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The final results, including atomic coordinates, are deposited in a Crystallographic Information File (CIF).

Illustrative Crystallographic Data

The following table presents example crystallographic data based on the structure of 4-[4'-(dimethylamino)phenylazo]phenyl acrylate, which serves as a plausible model for an aromatic acrylate like this compound.[2]

Table 2: Example Crystallographic Data and Refinement Details

| Parameter | 4-[4'-(dimethylamino)phenylazo]phenyl acrylate[2] |

| Crystal Data | |

| Chemical Formula | C₁₇H₁₇N₃O₂ |

| Formula Weight | 295.34 |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 23.345 (2) |

| b (Å) | 40.671 (4) |

| c (Å) | 6.561 (1) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 6229.4 (12) |

| Z | 16 |

| Calculated Density (g cm⁻³) | 1.260 |

| Data Collection | |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 295 |

| Refinement | |

| R-factor (R1) | 0.086 |

| Weighted R-factor (wR2) | Not Reported |

| Goodness-of-fit (S) | Not Reported |

Chemical Pathways: Polymerization of this compound

Beyond its static crystal structure, the chemical reactivity of this compound is of primary interest, particularly its ability to undergo polymerization. Photoinitiated free-radical polymerization is a common method for curing acrylate monomers.

Mechanism Description:

-

Initiation: A photoinitiator molecule absorbs UV radiation (hν) and cleaves to form two highly reactive free radicals (R•). One of these radicals then attacks the vinyl group of a this compound monomer, transferring the radical to the monomer and initiating a polymer chain.

-

Propagation: The newly formed monomer radical attacks another monomer, adding it to the chain and regenerating the radical at the growing end. This process repeats, rapidly increasing the length of the polymer chain.

-

Termination: The growth of a polymer chain is terminated when two active radical chains react with each other, either by combination (forming a single longer chain) or by disproportionation (one chain abstracting a hydrogen from the other, resulting in two inactive chains).

Conclusion

This technical guide has detailed the comprehensive workflow required for the synthesis, crystallization, and complete crystal structure determination of this compound. While experimental data for this specific compound remains to be published, the protocols and illustrative data provided herein offer a robust framework for researchers undertaking this analysis. The elucidation of the this compound crystal structure would provide invaluable insight into its solid-state packing and intermolecular forces, ultimately enabling a more rational design of polymers for advanced materials applications. Furthermore, understanding the fundamental chemical pathways, such as its polymerization, is essential for harnessing its full potential in materials science and drug delivery systems.

References

Unveiling the Thermal Properties of Poly(1-Naphthyl Acrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Significance of the Naphthyl Group on Glass Transition Temperature

The glass transition temperature is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is a key characteristic of amorphous polymers and the amorphous regions of semi-crystalline polymers. The chemical structure of a polymer plays a pivotal role in determining its Tg. Factors such as chain flexibility, intermolecular forces, and the size and nature of side groups are highly influential.

In the case of poly(1-naphthyl acrylate), the large and rigid naphthyl group attached to the polymer backbone significantly restricts the rotational freedom of the polymer chains. This steric hindrance increases the energy barrier for segmental motion, consequently leading to a higher glass transition temperature.

Quantitative Data Summary

Although a specific experimental value for the glass transition temperature of poly(this compound) is not documented in the reviewed literature, data for the structurally similar poly(1-naphthyl methacrylate) provides a valuable point of reference. The additional methyl group in the methacrylate monomer is expected to further hinder chain rotation, suggesting that the Tg of poly(this compound) might be slightly lower than that of its methacrylate counterpart, though still substantially elevated compared to common polyacrylates.

| Polymer | Glass Transition Temperature (Tg) (°C) | Measurement Method |

| Poly(1-naphthyl methacrylate) | 142 | Not Specified |

| Poly(1-naphthyl methacrylate) | 145-147 | Not Specified |

| Poly(methyl acrylate) | 10 | Not Specified |

| Poly(ethyl acrylate) | -24 | Not Specified |

| Poly(n-butyl acrylate) | -54 | Not Specified |

Experimental Protocols

The determination of the glass transition temperature and the synthesis of poly(this compound) require precise experimental procedures. The following sections detail the methodologies for these key experiments.

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes a general procedure for the synthesis of poly(this compound) using a free-radical polymerization method.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

Procedure:

-

Monomer and Initiator Preparation: In a polymerization flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve a specific amount of this compound in toluene.

-

Initiator Addition: Add a calculated amount of AIBN (typically 0.1-1.0 mol% with respect to the monomer) to the solution.

-

Nitrogen Purging: Purge the reaction mixture with dry nitrogen for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at a controlled temperature (typically 60-80 °C) to initiate the polymerization.

-

Reaction Monitoring: Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.

-

Termination and Precipitation: After the desired reaction time, terminate the polymerization by cooling the flask to room temperature.

-

Polymer Isolation: Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Purification: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique to determine the Tg of polymers. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Instrument: Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the dried poly(this compound) sample (typically 5-10 mg) into an aluminum DSC pan.

-

Encapsulation: Seal the pan hermetically using a press.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. This step is to erase the thermal history of the sample.

-